molecular formula C18H15F3N2O4 B1671743 IMB-808 CAS No. 870768-70-0

IMB-808

Cat. No.: B1671743
CAS No.: 870768-70-0
M. Wt: 380.3 g/mol
InChI Key: XITZPIXICJOKTF-UHFFFAOYSA-N
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Description

IMB-808 is a potent dual agonist of liver X receptor alpha and beta (LXRα/β). It has shown significant potential in promoting the expression of genes related to reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). This compound is being explored for its prospective use in the treatment of atherosclerosis due to its ability to regulate cholesterol metabolism and reduce lipid accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IMB-808 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation, and cyclization reactions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: IMB-808 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives .

Scientific Research Applications

IMB-808 has a wide range of scientific research applications, including:

Mechanism of Action

IMB-808 exerts its effects by acting as a dual agonist of liver X receptor alpha and beta (LXRα/β). Upon binding to these receptors, this compound promotes the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). This leads to increased cholesterol efflux from cells and reduced lipid accumulation. The compound also modulates the expression of other genes involved in cholesterol metabolism and anti-inflammatory processes, making it a promising candidate for the treatment of atherosclerosis .

Comparison with Similar Compounds

IMB-808 is unique in its ability to selectively activate liver X receptor alpha and beta without significantly inducing lipogenesis, a common side effect associated with other liver X receptor agonists. Similar compounds include:

This compound stands out due to its selective activation of liver X receptors and its potential to reduce lipid accumulation without causing significant lipogenic side effects.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4/c1-23(9-15(24)22-12-4-3-11(19)16(20)17(12)21)18(25)10-2-5-13-14(8-10)27-7-6-26-13/h2-5,8H,6-7,9H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZPIXICJOKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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